molecular formula C18H15N5O5S2 B2449133 (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(5-nitrothiophen-2-yl)prop-2-enamide CAS No. 1321994-62-0

(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(5-nitrothiophen-2-yl)prop-2-enamide

Cat. No.: B2449133
CAS No.: 1321994-62-0
M. Wt: 445.47
InChI Key: XTCFYUHKBHMFAG-XBXARRHUSA-N
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Description

(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(5-nitrothiophen-2-yl)prop-2-enamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad-spectrum antimicrobial properties and have been widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(5-nitrothiophen-2-yl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of 4-methylpyrimidine to form 4-methylpyrimidin-2-ylsulfonamide.

    Coupling with Nitrothiophene: The sulfamoyl intermediate is then coupled with 5-nitrothiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Acrylamide Moiety: The final step involves the reaction of the coupled product with acryloyl chloride under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(5-nitrothiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(5-nitrothiophen-2-yl)prop-2-enamide can be used to study the interactions of sulfonamides with biological targets, such as enzymes and receptors.

Medicine

Medically, this compound has potential applications as an antimicrobial agent due to its sulfonamide moiety. It can be explored for its efficacy against various bacterial strains.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or advanced polymers.

Mechanism of Action

The mechanism of action of (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(5-nitrothiophen-2-yl)prop-2-enamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamerazine: Another sulfonamide with similar antimicrobial properties.

    Sulfaguanidine: Used to treat intestinal infections.

    Necrosulfonamide: A related compound with a different functional group arrangement.

Uniqueness

(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(5-nitrothiophen-2-yl)prop-2-enamide is unique due to its combination of a nitrothiophene and a pyrimidinylsulfamoyl moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

(E)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O5S2/c1-12-10-11-19-18(20-12)22-30(27,28)15-6-2-13(3-7-15)21-16(24)8-4-14-5-9-17(29-14)23(25)26/h2-11H,1H3,(H,21,24)(H,19,20,22)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCFYUHKBHMFAG-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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